![molecular formula C18H22N2OS B4778420 1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine](/img/structure/B4778420.png)
1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine
Overview
Description
1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential drug for the treatment of various types of cancer and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells and immune cells.
Mechanism of Action
1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine exerts its pharmacological effects by selectively inhibiting BTK, a key signaling molecule in the B cell receptor (BCR) and Toll-like receptor (TLR) pathways. BTK plays a crucial role in the activation and proliferation of B cells, which are involved in the pathogenesis of various types of cancer and autoimmune diseases. By inhibiting BTK, 1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine can block the downstream signaling pathways and induce apoptosis (programmed cell death) of cancer cells and immune cells.
Biochemical and Physiological Effects
1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine has been shown to have potent biochemical and physiological effects on cancer cells and immune cells. In vitro studies have demonstrated that 1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine can inhibit the phosphorylation of BTK and downstream signaling molecules, leading to the inhibition of cell proliferation and survival. In vivo studies have shown that 1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine can reduce the infiltration of immune cells into the tumor microenvironment, leading to the suppression of tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine has several advantages and limitations for lab experiments. One of the main advantages is its selectivity for BTK, which allows for the specific targeting of cancer cells and immune cells. Another advantage is its relatively easy and efficient synthesis, which enables large-scale production for preclinical and clinical studies. However, one of the main limitations is its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the development and application of 1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine. One direction is to optimize the pharmacokinetic and pharmacodynamic properties of 1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine, such as its bioavailability, half-life, and tissue distribution. Another direction is to evaluate the safety and efficacy of 1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine in clinical trials, including phase I, II, and III studies. Moreover, 1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine can be combined with other drugs or immunotherapies to enhance its antitumor and immunomodulatory effects. Finally, 1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine can be used as a tool compound to investigate the role of BTK in various physiological and pathological processes, such as inflammation, autoimmunity, and infection.
Conclusion
In summary, 1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine is a promising small molecule inhibitor that selectively targets BTK and has potent antitumor and immunomodulatory effects. 1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting tumor growth and improving survival. However, further studies are needed to optimize its pharmacological properties and evaluate its safety and efficacy in clinical trials.
Scientific Research Applications
1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine can inhibit the growth and survival of cancer cells and immune cells, including B cells, T cells, and macrophages. In vivo studies have demonstrated that 1-methyl-4-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperazine can suppress tumor growth and improve survival in animal models of lymphoma, leukemia, and multiple myeloma.
properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)thiophen-3-yl]-(4-methylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-4-6-15(7-5-13)17-14(2)22-12-16(17)18(21)20-10-8-19(3)9-11-20/h4-7,12H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCZEEMSQHGZIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2C(=O)N3CCN(CC3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Methyl-4-(4-methylphenyl)thiophen-3-yl](4-methylpiperazin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.